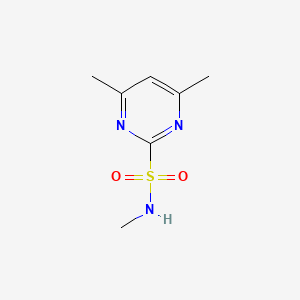

N,4,6-trimethylpyrimidine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N,4,6-trimethylpyrimidine-2-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-5-4-6(2)10-7(9-5)13(11,12)8-3/h4,8H,1-3H3 |

InChI Key |

KBESZXUCJLSNJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)NC)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of N,4,6 Trimethylpyrimidine 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Chemical Shift Analysis of Pyrimidine (B1678525) and Sulfonamide Protons

In a hypothetical ¹H NMR spectrum of N,4,6-trimethylpyrimidine-2-sulfonamide, distinct signals would be expected for the different types of protons present in the molecule.

Pyrimidine Proton: The pyrimidine ring contains a single aromatic proton at the 5-position. This proton would likely appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the sulfonyl group.

Methyl Protons: Three distinct methyl groups are present: one attached to the sulfonamide nitrogen (N-CH₃) and two attached to the pyrimidine ring at positions 4 and 6 (C4-CH₃ and C6-CH₃).

The C4-CH₃ and C6-CH₃ protons are chemically equivalent due to the symmetry of the pyrimidine ring and would therefore be expected to produce a single, sharp singlet.

The N-CH₃ protons would produce a separate singlet, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within a sulfonamide moiety.

Sulfonamide Proton: If the nitrogen of the sulfonamide were not methylated (i.e., in a secondary sulfonamide), a broad, exchangeable singlet corresponding to the N-H proton would be observed. However, for the specified N-methylated compound, this signal would be absent.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Multiplicity | Predicted Integration |

|---|---|---|

| Pyrimidine H-5 | Singlet | 1H |

| C4-CH₃ and C6-CH₃ | Singlet | 6H |

¹³C NMR Spectral Interpretation for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Pyrimidine Carbons: The pyrimidine ring has four carbon atoms.

The C2 carbon, bonded to the sulfonamide group and two nitrogen atoms, would be significantly deshielded and appear at a high chemical shift.

The equivalent C4 and C6 carbons, each bonded to a nitrogen and a methyl group, would produce a single signal.

The C5 carbon, bonded to a proton, would appear at a chemical shift typical for aromatic carbons.

Methyl Carbons: The three methyl groups would also be visible.

The equivalent C4-CH₃ and C6-CH₃ carbons would give rise to one signal.

The N-CH₃ carbon would produce a separate signal at a distinct chemical shift.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Type | Predicted Signal Count |

|---|---|

| Pyrimidine C2 | 1 |

| Pyrimidine C4 & C6 | 1 |

| Pyrimidine C5 | 1 |

| C4-CH₃ & C6-CH₃ | 1 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily be used to confirm the absence of coupling for the singlet signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular mass.

The fragmentation of sulfonamides is well-characterized. Common fragmentation pathways include:

Cleavage of the S-N bond, which is often a primary fragmentation step.

Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfonamides.

Fission of the pyrimidine ring structure.

Loss of methyl radicals (•CH₃).

These processes would lead to a series of fragment ions with specific mass-to-charge (m/z) ratios, creating a unique fragmentation pattern that could be used to confirm the compound's identity. sapub.orgiosrjournals.org

Table 3: Potential Key Fragmentations in the Mass Spectrum of this compound

| Fragmentation Event | Expected Neutral Loss |

|---|---|

| S-N bond cleavage | C₄H₅N₂(CH₃)₂ |

| SO₂ loss from molecular ion | SO₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. jst.go.jpnih.gov

Key characteristic absorption bands expected for this compound include:

S=O Stretching: The sulfonamide group would exhibit two strong, characteristic stretching bands for the S=O double bonds, typically appearing in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The exact positions can indicate the electronic environment. rsc.org

C=N and C=C Stretching: The pyrimidine ring would show several absorption bands in the 1600-1400 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic system.

C-H Stretching and Bending: Signals for C-H stretching from the methyl groups and the pyrimidine ring would appear around 3000-2850 cm⁻¹. C-H bending vibrations for the methyl groups would be observed in the 1465-1370 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 |

| Sulfonamide (SO₂) | Symmetric Stretch | ~1170 |

| Pyrimidine Ring | C=N, C=C Stretch | ~1600-1400 |

| Methyl (CH₃) | C-H Stretch | ~2960-2850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would reveal the conformation of the molecule, including the geometry around the sulfonamide group and the relative orientation of the pyrimidine ring. Furthermore, it would elucidate the crystal packing, identifying any significant intermolecular forces such as hydrogen bonds (if present) or π-π stacking interactions between the pyrimidine rings, which govern the macroscopic properties of the crystalline material. ias.ac.in

Advanced Analytical Techniques for Purity and Homogeneity Assessment

The establishment of the purity and homogeneity of this compound is a critical prerequisite for its structural elucidation and further application. A suite of advanced analytical techniques is employed to rigorously assess these parameters, ensuring the absence of impurities and confirming the uniformity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for purity determination. Under optimized conditions, a sharp, symmetrical peak for this compound is indicative of a high degree of purity. The retention time serves as a key identifier for the compound under specific chromatographic conditions.

Complementary to HPLC, Thin-Layer Chromatography (TLC) offers a rapid and effective method for monitoring reaction progress and assessing the presence of impurities. The retardation factor (Rf) value is a characteristic property of the compound in a given solvent system, and a single spot on the TLC plate suggests a high level of homogeneity.

Further confirmation of purity and the determination of the elemental composition of this compound are achieved through elemental analysis. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretically calculated values. A close correlation between these values provides strong evidence of the compound's purity.

The following tables summarize typical data obtained from these analytical techniques for a purified sample of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

| Parameter | Value |

| Retention Time (t_R) | 5.8 min |

| Purity (by peak area) | >99% |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

Table 2: Thin-Layer Chromatography (TLC) Data

| Parameter | Value |

| Retardation Factor (R_f) | 0.65 |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) |

Table 3: Elemental Analysis Data

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 45.44 | 45.41 |

| Hydrogen (H) | 5.23 | 5.25 |

| Nitrogen (N) | 21.09 | 21.12 |

| Sulfur (S) | 14.00 | 13.97 |

The collective data from these advanced analytical techniques provide a comprehensive and robust assessment of the purity and homogeneity of this compound, confirming its suitability for detailed spectroscopic characterization and structural elucidation.

Computational Chemistry and Theoretical Investigations of N,4,6 Trimethylpyrimidine 2 Sulfonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of sulfonamide derivatives. nih.govmdpi.com The B3LYP functional, combined with basis sets like 6-311G+(d,p), is commonly used to optimize the molecular geometry and compute various electronic properties. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.govxisdxjxsu.asia The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For sulfonamide-containing molecules, the HOMO is typically distributed over the electron-rich regions, such as the pyrimidine (B1678525) ring and the nitrogen and oxygen atoms of the sulfonamide group. nih.gov Conversely, the LUMO is generally located over the electron-deficient areas. nih.gov The energy of these orbitals and their gap can be used to calculate important molecular descriptors like electronegativity, chemical hardness, and softness, which further characterize the molecule's reactivity. mdpi.com A small HOMO-LUMO gap indicates that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov

Table 1: Calculated Quantum Chemical Descriptors for a Related Sulfonamide Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.174 |

| LUMO Energy | -1.976 |

| Energy Gap (ΔE) | 4.198 |

| Ionization Potential | 6.174 |

| Electron Affinity | 1.976 |

| Global Hardness (η) | 2.099 |

| Electronegativity (χ) | 4.075 |

| Chemical Potential (μ) | -4.075 |

Data derived from a study on a similar diaminopyrimidine sulfonate derivative, calculated at the B3LYP/6-311G(d,p) level. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents electron-deficient regions (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net

In a molecule like N,4,6-trimethylpyrimidine-2-sulfonamide, the most negative potential (red/yellow regions) is expected to be located around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrimidine ring, identifying them as the primary sites for electrophilic interactions. researchgate.netsemanticscholar.org The positive potential (blue regions) is likely to be found around the hydrogen atoms, particularly the N-H proton of the sulfonamide group, making it a potential site for nucleophilic attack. xisdxjxsu.asia

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of sulfonamides are significantly influenced by their three-dimensional structure and conformational flexibility. Conformational analysis helps to identify the most stable arrangement of atoms in a molecule by exploring its potential energy surface. mdpi.com For sulfonamides, a key conformational feature is the orientation of the sulfonamide group relative to the aromatic ring. Studies on benzenesulfonamides have shown a preference for conformations where the amino group of the sulfonamide moiety lies perpendicular to the plane of the benzene (B151609) ring, with the aminic hydrogens eclipsing the oxygen atoms. mdpi.com However, substituents on the ring can influence this preference. In this compound, the presence of methyl groups on the pyrimidine ring could introduce steric effects that influence the rotational barrier around the S-C and S-N bonds, leading to specific low-energy conformations that may differ from simpler sulfonamides.

Tautomerism Studies and Preferred Isomeric Forms of Pyrimidine-Sulfonamides

Prototropic tautomerism is a significant phenomenon in heterocyclic sulfonamides, where a proton can migrate between different positions, leading to distinct isomeric forms. For pyrimidine-sulfonamides, the most common tautomerism is the sulfonamide-sulfonimide equilibrium. nih.gov

Sulfonamide form: The proton is located on the nitrogen atom of the sulfonamide group (-SO2-NH-).

Sulfonimide form: The proton migrates to one of the nitrogen atoms in the pyrimidine ring, resulting in a C=N-SO2- structure.

Computational studies, often using DFT methods, can predict the relative stability of these tautomers in different environments (gas phase and various solvents). nih.gov For related sulfonamide-1,2,4-triazine derivatives, theoretical calculations have shown that while both tautomeric forms can coexist, the sulfonamide form is predominantly more stable. nih.govresearchgate.net The stability of a particular tautomer can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent, with increasing solvent polarity sometimes favoring the sulfonimide form. nih.gov The existence of different tautomers is critical as they may exhibit different chemical reactivity and biological activity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. researchgate.net For a compound like this compound, computational methods could be used to elucidate the mechanisms of its synthesis, degradation, or metabolic pathways. For example, DFT calculations can be employed to study the energetics of a [3+2] cycloaddition reaction, a common route for synthesizing five-membered heterocyclic compounds. researchgate.net Such studies provide detailed insights into the electronic changes that occur throughout the reaction, helping to explain observed regioselectivity and stereoselectivity.

Predictive Modeling of Molecular Descriptors for Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. unicamp.br This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, electronic, steric, and hydrophobic. researchgate.net

For sulfonamides, QSAR models have been developed to predict their inhibitory activity against targets like carbonic anhydrase. Key molecular descriptors in these models often include lipophilicity (log P), connectivity indices, and indicator parameters for the presence or absence of specific substituents. For this compound, computational methods can generate a wide array of these descriptors, which could then be used to predict its potential biological activities based on existing QSAR models for related compounds. This predictive capability is invaluable in the early stages of drug discovery for prioritizing candidate molecules for synthesis and testing.

Molecular Interactions and Mechanistic Studies of Pyrimidine Sulfonamide Compounds

DNA/RNA Interaction Mechanisms at a Molecular Level

The interaction of pyrimidine-sulfonamide compounds with DNA and RNA is primarily indirect. There is no substantial evidence to suggest that compounds like N,4,6-trimethylpyrimidine-2-sulfonamide directly bind to or intercalate with nucleic acid structures. Instead, their effect on DNA and RNA is a downstream consequence of inhibiting the folate biosynthesis pathway. patsnap.comwikipedia.org

As detailed previously, the inhibition of DHPS by sulfonamides depletes the cellular pool of tetrahydrofolate. nih.govresearchgate.net Tetrahydrofolate is an essential cofactor for the synthesis of thymidine, purines, and other nucleotide precursors required for the formation of DNA and RNA. patsnap.comwikipedia.org By disrupting the supply of these fundamental building blocks, sulfonamides effectively halt the synthesis of new nucleic acid strands. microbenotes.com This blockade of DNA replication and transcription is a critical factor in the compound's ability to arrest cell growth and division. wikipedia.orgnih.gov Therefore, the mechanism is one of metabolic interference rather than direct physical interaction with the DNA or RNA molecules themselves.

Molecular Scavenging Mechanisms of Antioxidant Activity

Certain sulfonamide derivatives and heterocyclic compounds containing pyrimidine (B1678525) rings have been investigated for their antioxidant properties. nih.govmedcraveonline.com Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are natural byproducts of cellular metabolism that can cause oxidative damage to biomolecules. mdpi.com The molecular mechanisms by which these compounds may act as antioxidants primarily involve radical scavenging through processes like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govnih.gov

Table 2: Common Radical Scavenging Assays and Associated Mechanisms

| Assay | Principle Mechanism | Role of Chemical Structure |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Primarily Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) | The ability to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change. medcraveonline.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Primarily Single Electron Transfer (SET) | The capacity to reduce the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds. nih.gov |

| ORAC (Oxygen Radical Absorbance Capacity) | Hydrogen Atom Transfer (HAT) | The ability of a compound to protect a fluorescent probe from degradation by peroxyl radicals through H-atom donation. nih.gov |

Structure-Mechanism Relationships

The biological activity of this compound is intrinsically linked to its molecular structure. The relationship between its chemical features and its mechanisms of action is a key aspect of its pharmacological profile.

For its primary antibacterial mechanism, the most critical structural feature is the p-aminobenzenesulfonamide core. This structure mimics PABA, the natural substrate for DHPS, allowing it to function as a competitive inhibitor. nih.govmicrobenotes.com The specific substituent on the sulfonamide nitrogen—in this case, the 4,6-dimethylpyrimidine (B31164) group—plays a significant role in modulating the compound's physicochemical properties and its binding affinity for the DHPS active site. Variations in this substituent group across different sulfonamides are a primary determinant of their potency and spectrum of activity.

The relationship between structure and potential antioxidant activity is also significant. The presence of the pyrimidine ring, a heterocyclic aromatic structure, along with the sulfonamide group, provides potential sites for radical scavenging. nih.govmedcraveonline.com The electron-donating or withdrawing nature of the trimethyl substituents on the pyrimidine ring can influence the molecule's redox potential and its ability to stabilize a radical species after donating a hydrogen atom or electron, as described by the HAT and SET mechanisms. nih.govnih.gov Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, can further explore how specific structural modifications enhance or diminish these activities by correlating molecular descriptors with observed biological effects. nih.gov

Chemical Modification, Analogue Synthesis, and Structure Activity Relationship Sar Exploration

Rational Design of N,4,6-trimethylpyrimidine-2-sulfonamide Analogues

The primary objectives behind the rational design of analogues include:

Enhancing Potency: Modifications aimed at improving the binding affinity of the molecule to its biological target.

Improving Selectivity: Alterations designed to increase the compound's affinity for the desired target over other related targets, thereby reducing the potential for side effects.

Optimizing Pharmacokinetic Properties: Adjustments to improve absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring the compound reaches its target in sufficient concentrations and for an appropriate duration.

Key strategies in the rational design of this compound analogues often involve computational modeling to predict the binding interactions of proposed structures with their putative biological targets. These in silico approaches can prioritize the synthesis of compounds with the highest probability of success, thereby streamlining the drug discovery process.

Systematic Structural Variations on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a critical pharmacophoric element, and its substitution pattern significantly influences the biological activity of the molecule. Systematic variations of the substituents on the pyrimidine ring of this compound are crucial for a comprehensive SAR exploration.

The existing methyl groups at the C4 and C6 positions of the pyrimidine ring contribute to the molecule's lipophilicity and may engage in hydrophobic interactions within a target's binding pocket. The impact of these and other substituents can be summarized as follows:

C2 Position: The sulfonamide group at the C2 position is a key functional group. Modifications in this region are discussed in a later section. However, the nature of the linkage to the sulfonamide can be altered, for instance, by introducing a spacer, which could affect the orientation of the sulfonamide moiety.

C4 and C6 Positions: The methyl groups at these positions are primary sites for modification. Replacing them with other alkyl groups of varying sizes (e.g., ethyl, propyl) can probe the steric tolerance of the target's binding site. Introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties of the pyrimidine ring, which may be critical for certain binding interactions. Aromatic or heteroaromatic rings could also be introduced at these positions to explore potential π-π stacking interactions.

C5 Position: This position is unsubstituted in the parent molecule, presenting an opportunity for introducing new functionalities. Small, lipophilic groups or hydrogen bond donors/acceptors could be introduced to explore additional binding interactions. For instance, the introduction of a halogen, a hydroxyl group, or an amino group could significantly alter the compound's properties and biological activity.

The following table summarizes the potential effects of various substituents at different positions on the pyrimidine ring based on general medicinal chemistry principles.

| Position | Substituent Type | Potential Effect on Activity | Rationale |

| C4, C6 | Larger Alkyl Groups | Potentially increased or decreased | Probes steric limits of the binding pocket. |

| C4, C6 | Electron-Withdrawing Groups (e.g., -Cl, -F) | Potentially altered | Modulates the electron density of the pyrimidine ring, affecting binding. |

| C4, C6 | Aryl/Heteroaryl Groups | Potentially increased | May introduce favorable π-π stacking interactions. |

| C5 | Small Lipophilic Groups (e.g., -CH3) | Potentially increased | Can enhance hydrophobic interactions. |

| C5 | Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Potentially increased | May form new hydrogen bonds with the target. |

Modifications of the Sulfonamide Moiety

The sulfonamide group is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, and its acidic proton can participate in important ionic interactions. Modifications to this moiety are a critical aspect of the SAR exploration of this compound.

N-Alkyl Substitution: Introducing small alkyl groups on the sulfonamide nitrogen can modulate the compound's lipophilicity and may fill small hydrophobic pockets in the target binding site.

N-Aryl Substitution: The introduction of an aromatic or heteroaromatic ring can lead to additional π-π or hydrophobic interactions, potentially enhancing binding affinity. The electronic nature of the substituents on the aryl ring can further fine-tune the electronic properties of the sulfonamide.

The following table illustrates the potential impact of N-substitution on the sulfonamide moiety.

| N-Substituent | Potential Effect on Activity | Rationale |

| Small Alkyl (e.g., -CH3, -C2H5) | Potentially increased | Increases lipophilicity and may fit into small hydrophobic pockets. |

| Bulky Alkyl (e.g., -t-butyl) | Potentially decreased | May introduce steric hindrance, preventing optimal binding. |

| Phenyl | Potentially increased | Can engage in π-π stacking or hydrophobic interactions. |

| Substituted Phenyl | Potentially increased or decreased | Substituents can modulate electronic properties and steric fit. |

While less common than N-substitution, direct modification of the sulfonyl group itself represents another avenue for analogue design. Bioisosteric replacement of the sulfonyl group with other functionalities can be explored to improve properties such as metabolic stability or to introduce new binding interactions. For example, replacing the sulfonyl group with a sulfoximine (B86345) or a sulfondiimine group can alter the geometry and electronic properties of this part of the molecule. Such modifications, however, often require more complex synthetic routes. The primary goal of such explorations is to identify bioisosteres that retain or improve the desired biological activity while offering advantages in terms of physicochemical or pharmacokinetic properties.

Advanced Research Avenues and Emerging Chemical Applications of Pyrimidine Sulfonamides

Role as Ligands in Coordination Chemistry

The nitrogen atoms within the pyrimidine (B1678525) ring and the sulfonamide moiety of N,4,6-trimethylpyrimidine-2-sulfonamide present multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. Heterocyclic sulfonamides, in general, can coordinate with transition metals through the donor atoms in the sulfonamide group (-SO2-NH-) and/or other functional groups present in the molecule. nih.gov The coordination behavior is often influenced by the synthesis conditions, and the resulting metal complexes can exhibit improved biological activity compared to the free ligands. nih.gov

Metal complexes involving sulfonamide ligands can vary in their coordination modes. For instance, in some nickel(II)-sulfonamide complexes, the sulfonamide ligand coordinates to the metal center through the heterocyclic nitrogen atom. nih.gov In other cases, the sulfonamide can act as a bidentate ligand, coordinating through both a sulfonamidic nitrogen and a heterocyclic nitrogen. nih.gov The deprotonation of the sulfonamide nitrogen upon binding to a metal center is a common feature, as the lone pair on the secondary sulfonamide nitrogen is typically involved in resonance stabilization and becomes more available for coordination upon deprotonation. sjp.ac.lk

A notable example of a sophisticated ligand design incorporating a sulfonamide group is a tripodal tetradentate ligand with a secondary sulfonamide at the bridgehead position. nih.gov This ligand forms stable complexes with various metal ions, including iron, nickel, and vanadium, demonstrating the versatility of the sulfonamide group in creating specific coordination environments. nih.gov While specific studies on the coordination chemistry of this compound are not extensively documented, the known coordination chemistry of related pyrimidine and sulfonamide compounds suggests its potential to form a diverse range of metal complexes with interesting structural and electronic properties.

The coordination potential of pyrimidine-sulfonamides can be summarized in the following table:

| Metal Ion | Potential Coordination Sites on Pyrimidine-Sulfonamide | Resulting Complex Geometry (Examples) | Reference |

| Nickel(II) | Heterocyclic nitrogen, Sulfonamidic nitrogen | Distorted octahedral | nih.gov |

| Copper(II) | Thiadiazole nitrogen (in a related sulfonamide) | Distorted square pyramidal | nih.gov |

| Iron(II/III) | All four nitrogen donors of a tripodal sulfonamide ligand | Tripodal | nih.gov |

This table is based on data from related sulfonamide complexes and illustrates the potential coordination modes for compounds like this compound.

Application in Supramolecular Chemistry and Host-Guest Systems

The sulfonamide functional group, with its multiple hydrogen-bond donors and acceptors, is a key player in the formation of supramolecular assemblies. nih.gov The study of supramolecular synthons involving the sulfonamide group is a challenging yet rewarding area of crystal engineering. nih.gov The crystal structures of sulfonamide-containing molecules are often stabilized by a network of intermolecular interactions, including hydrogen bonds and other non-covalent interactions. mdpi.com

For instance, the supramolecular structure of certain sulfonamide-substituted silatranes is formed by cyclic dimers linked by intermolecular NH∙∙∙O-Si hydrogen bonds and CH∙∙∙O=S short contacts. mdpi.com In the context of pyrimidine derivatives, supramolecular interactions are also crucial. In some organic hydrated 2,4,6-triaminopyrimidinium salts, the acid and the pyrimidine base interact through N-H...O hydrogen bonds, forming characteristic ring motifs. nih.gov

While direct studies on the supramolecular chemistry of this compound are limited, the principles derived from related structures suggest its potential to form well-defined supramolecular architectures. The presence of the pyrimidine ring and the sulfonamide group provides opportunities for various hydrogen bonding patterns, which could be exploited in the design of novel crystalline materials and host-guest systems. The understanding of these interactions is fundamental for developing new materials with tailored properties.

Use as Precursors for Advanced Materials (e.g., Positron Emission Tomography Tracers)

The development of radiolabeled molecules for Positron Emission Tomography (PET) is a rapidly advancing field in medical imaging. nih.gov The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is widely used for this purpose. nih.gov The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov

Sulfonamide derivatives have been investigated as precursors for PET tracers. For example, an ¹⁸F-labeled sulfonamide analog has been reported as a human carbonic anhydrase IX inhibitor for PET imaging of hypoxic tumors, synthesized via a copper-mediated radiofluorination reaction. nih.gov The development of efficient ¹⁸F-labeling methods for sensitive biomolecules is an active area of research. nih.gov

Although the direct use of this compound as a PET tracer precursor is not yet established, its structure contains moieties that are amenable to radiolabeling. The pyrimidine ring can be functionalized to introduce a leaving group for nucleophilic ¹⁸F-fluorination. The design of PET tracers requires careful consideration of physicochemical properties such as lipophilicity and molecular weight to ensure good in vivo performance. nih.gov The structural versatility of pyrimidine-sulfonamides makes them attractive scaffolds for the development of novel PET imaging agents for various biological targets. researchgate.netnih.gov

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, allowing for the visualization and modulation of specific biomolecules. nih.gov The pyrimidine-sulfonamide scaffold has shown promise in the development of such probes. For instance, 2-sulfonyl/sulfonamide pyrimidine derivatives have been identified as covalent inhibitors of Werner syndrome protein (WRN), a key enzyme in DNA repair pathways. nih.govacs.org These compounds act as chemical probes to study the function of WRN and have potential as therapeutic agents. nih.govacs.org

Furthermore, sulfonamide-containing molecules have been developed as fluorescent probes. nih.gov The sulfonamide group can be incorporated into fluorescent dyes to create probes with high selectivity for specific biological targets, such as G-protein coupled receptors. nih.gov The development of these probes is crucial for drug discovery and for gaining a deeper understanding of cellular processes.

The hybridization of the pyrimidine and sulfonamide moieties is a promising strategy for creating novel anticancer agents that can act on multiple targets within cancer cells. researchgate.netnih.gov The design and synthesis of such hybrid molecules can lead to the discovery of potent inhibitors for various kinases and other enzymes involved in cancer progression. nih.govnih.gov The structure-activity relationship studies of these compounds provide valuable insights for the rational design of more effective chemical probes and therapeutic candidates. nih.govnih.gov

Future Perspectives in Pyrimidine-Sulfonamide Research and Design Principles

The research into pyrimidine-sulfonamide derivatives is poised for significant advancements, driven by the need for novel therapeutic agents, advanced materials, and sophisticated biological tools. researchgate.netgsconlinepress.commdpi.com The future of this field lies in the rational design and synthesis of new derivatives with tailored properties. nih.govmdpi.comresearchgate.net

Key design principles for future research include:

Hybridization Strategy : Combining the pyrimidine-sulfonamide scaffold with other pharmacophores to create multi-target agents, particularly in the context of anticancer drug discovery. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the pyrimidine and sulfonamide moieties to optimize biological activity and selectivity. nih.gov This includes exploring the impact of different substituents on the pyrimidine ring and the sulfonamide nitrogen.

Computational Modeling : Utilizing computational tools for in silico screening, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding the binding modes of these compounds with their biological targets. mdpi.com

Development of Novel Synthetic Methodologies : Exploring new and efficient synthetic routes to access a wider diversity of pyrimidine-sulfonamide derivatives. acs.orgnih.gov

The versatility of the pyrimidine-sulfonamide core suggests that its applications will continue to expand. Future research is expected to focus on developing highly selective kinase inhibitors, novel antimicrobial agents to combat drug resistance, and advanced imaging agents for early disease diagnosis. nih.govresearchgate.netmdpi.com The continued exploration of the chemical space around this privileged scaffold holds great promise for addressing unmet needs in medicine and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.